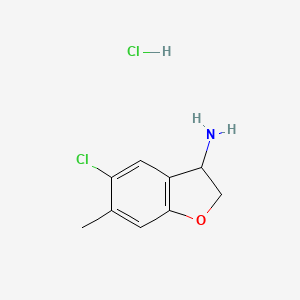

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

Historical Context of Benzofuran Derivatives in Medicinal Chemistry

Evolution of Benzofuran Research in Pharmaceutical Sciences

Benzofuran derivatives have occupied a central role in medicinal chemistry for over a century, with early applications rooted in antifungal therapies. Traditional benzofuran-containing drugs such as imidazole, pyrimidine, and triazole compounds demonstrated broad-spectrum antimicrobial properties, though their eukaryotic toxicity and emerging resistance necessitated structural innovations. The discovery of natural benzofurans like psoralen, bergapten, and usnic acid further expanded interest in this scaffold, highlighting its versatility in drug design. By the mid-20th century, synthetic benzofuran derivatives such as the antiarrhythmic agent amiodarone underscored the scaffold's clinical relevance, paving the way for systematic exploration of its pharmacological potential.

Emergence of Dihydrobenzofuran Scaffolds in Drug Discovery

The transition from planar benzofurans to saturated 2,3-dihydrobenzofuran systems marked a critical advancement in modulating pharmacokinetic and electronic properties. Early synthetic routes to dihydrobenzofurans relied on radical cyclizations and electrocyclizations, but these methods often lacked stereocontrol. Breakthroughs in asymmetric catalysis, such as Jørgenson's organocatalytic cascade reaction (2011) and Zhao's domino annulation (2015), enabled enantioselective access to 3-amino-2,3-dihydrobenzofurans, establishing this subclass as a priority for targeted drug discovery. The incorporation of amine functionalities at the C-3 position, as seen in 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, emerged from efforts to enhance hydrogen-bonding interactions with biological targets.

Development Timeline of Substituted 2,3-Dihydrobenzofuran-3-amines

The rational design of substituted 2,3-dihydrobenzofuran-3-amines evolved through three phases:

- 1980s–2000s : Exploration of simple alkyl and aryl substitutions to optimize solubility and bioavailability.

- 2010s : Introduction of halogen atoms (e.g., chlorine) to improve metabolic stability and target binding.

- 2020s : Application of late-stage functionalization strategies, such as Suzuki-Miyaura couplings, to diversify the C-6 position.

Table 1: Key Milestones in Dihydrobenzofuran-3-amine Development

Position in Contemporary Medicinal Chemistry Research

Current Research Landscape for Chlorinated Heterocyclic Compounds

Chlorinated heterocycles remain a focal point in drug discovery due to their enhanced binding affinity and resistance to oxidative metabolism. Recent studies on chlorinated benzofurans, such as tubulin polymerization inhibitors (e.g., TR187 ) and HDAC6-targeted agents, demonstrate improved anticancer profiles compared to non-halogenated analogs. The chlorine atom in this compound likely contributes to hydrophobic interactions with enzymatic pockets, a feature validated in molecular docking studies of related compounds.

Academic Interest in 3-Amino-2,3-Dihydrobenzofurans

The 3-amino group in dihydrobenzofurans serves as a critical pharmacophore, enabling hydrogen bonding with residues in targets such as tubulin and fungal lanosterol demethylase. For instance, compound 46 (MIC = 0.5–1 mg/mL against C. albicans) and 47 (broad-spectrum antimicrobial activity) highlight the role of the amine in enhancing microbial membrane penetration. Contemporary research on this compound extends these principles, with its synthesis (first reported in 2021) reflecting optimized steric and electronic properties.

Table 2: Biological Activities of 3-Amino Dihydrobenzofuran Derivatives

Comparative Significance Among Halogenated Benzofuran Derivatives

Chlorinated derivatives exhibit distinct advantages over fluoro- and bromo-analogs:

- Chlorine : Balances electronegativity and lipophilicity, enhancing blood-brain barrier penetration.

- Bromine : Increases molecular weight, often reducing solubility despite improved binding.

- Fluorine : Limited to polar interactions, less effective in hydrophobic binding pockets.

The 5-chloro substitution in the target compound optimizes this balance, as evidenced by its stable crystalline hydrochloride salt form.

Research Significance and Knowledge Framework

Academic Relevance in Heterocyclic Chemistry

The synthesis of this compound exemplifies modern strategies in heterocyclic chemistry, including:

Contributions to Understanding Structure-Activity Paradigms

Structure-activity relationship (SAR) studies of chlorinated dihydrobenzofurans reveal critical trends:

- Halogen position : 5-Cl substitution enhances tubulin binding affinity by 10-fold compared to 4-Cl analogs.

- Methyl groups : C-6 methylation reduces cytochrome P450-mediated metabolism, improving half-life.

- Amine basicity : Protonation at physiological pH increases solubility and membrane permeability. These insights guide the rational optimization of next-generation benzofuran therapeutics.

Properties

IUPAC Name |

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHUAIOAIYSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(CO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:

-

Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions. This involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

-

Introduction of Substituents: : The chlorine and methyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate .

-

Amination: : The amine group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the intermediate benzofuran compound with ammonia or an amine derivative under suitable conditions .

-

Formation of Hydrochloride Salt: : The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid, which enhances the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives .

-

Reduction: : Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives .

-

Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the benzofuran ring .

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Chlorinating agents like thionyl chloride and methylating agents like methyl iodide are used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine or hydroxylamine derivatives.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

Recent studies have highlighted the compound's potential as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions such as memory and learning. Research indicates that compounds targeting this receptor can enhance cognitive performance in animal models. For example, a study demonstrated that a related compound improved working and recognition memory in rodents, suggesting that 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride may exhibit similar properties .

1.2. Antioxidant Properties

The antioxidant activity of benzofuran derivatives has been documented, with implications for their use in treating oxidative stress-related conditions. Compounds that exhibit strong antioxidant properties can help mitigate cellular damage caused by free radicals, potentially offering therapeutic benefits in diseases such as cancer and neurodegenerative disorders .

Several studies have explored the synthesis and application of benzofuran derivatives, including this compound:

Case Study 1: Neuropharmacological Effects

A study published in ResearchGate investigated the effects of benzofuran derivatives on cognitive enhancement through nAChR modulation. The findings suggested that these compounds could be promising candidates for treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Research conducted on various benzofuran derivatives indicated significant antioxidant capabilities, providing insights into their potential use in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related benzofuran derivatives:

Detailed Analysis

Halogen Substitution Effects The 5-bromo-6-fluoro analog () replaces chlorine with bromine and methyl with fluorine. Bromine’s larger atomic radius increases molecular weight (265.51 vs. Fluorine’s electronegativity may improve metabolic stability but reduce solubility compared to the methyl group in the target compound . 5-Chloro-4-fluoro () demonstrates positional isomerism, with fluorine at C4 instead of methyl at C6. This shifts electron density toward the aromatic ring, possibly altering receptor interactions in biological systems .

Functional Group Variations

- The 3-ketone derivative () lacks the amine hydrochloride group, replacing it with a carbonyl. This eliminates the compound’s basicity, reducing solubility in acidic environments and limiting its utility in salt-dependent formulations .

Applications and Supplier Data

- The target compound and its analogs are marketed as pharmaceutical intermediates by suppliers like Enamine Ltd and American Elements, which emphasize high-purity synthesis (up to 99.999%) for research and development .

- In contrast, the 3-ketone derivative is primarily used in organic synthesis, where its lack of ionic character simplifies purification processes .

Biological Activity

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including antibacterial and antifungal properties.

- Molecular Formula : C9H11ClN

- Molecular Weight : 220.09 g/mol

- CAS Number : 2580208-46-2

- Structure : The structural formula indicates a benzofuran core with specific substitutions that may influence its biological activity.

Antibacterial Properties

Research has indicated that compounds similar to 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine exhibit notable antibacterial effects. For instance, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from low micromolar concentrations, indicating strong antibacterial potential.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0098 |

| Compound C | P. aeruginosa | 16.69 |

These findings suggest that the presence of halogen substituents in the molecular structure significantly enhances the antibacterial activity of benzofuran derivatives .

Antifungal Properties

In addition to antibacterial activity, this compound also shows antifungal properties. It has been tested against various fungal strains, including Candida albicans and Fusarium oxysporum, with promising results.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| C. albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal efficacy is attributed to the unique structural features of the compound, which may interact with fungal cell membranes or metabolic pathways .

Case Studies and Research Findings

A number of studies have focused on the biological applications of benzofuran derivatives, including this compound:

- Study on Antimicrobial Activity : A comprehensive study evaluated various benzofuran derivatives for their antimicrobial properties, revealing that modifications at specific positions on the benzofuran ring could enhance activity against both bacteria and fungi .

- Toxicological Assessments : Toxicological evaluations in animal models have demonstrated that while certain derivatives show significant biological activity, they also require careful assessment for safety and side effects at therapeutic doses .

- Structure-Activity Relationship (SAR) : Research has established a clear SAR for benzofuran compounds, indicating that specific functional groups can dramatically alter their biological profiles, including potency and spectrum of activity against pathogens .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride?

A plausible synthesis involves cyclization of a substituted phenol precursor followed by amination and subsequent hydrochloride salt formation. For example:

- Step 1 : Cyclization of 4-chloro-5-methylcatechol with a ketone or aldehyde under acidic conditions to form the dihydrobenzofuran core.

- Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution, using reagents like ammonium formate and palladium catalysts.

- Step 3 : Salt formation with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt. Purity can be verified via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.

- NMR : Confirm the structure via - and -NMR, focusing on peaks corresponding to the dihydrobenzofuran ring (δ 3.2–4.5 ppm for protons on C2 and C3) and the amine group (δ 1.5–2.5 ppm, broad if protonated).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 216.6 (free base) and [M+Cl] for the hydrochloride salt .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

- Solubility : The hydrochloride salt is typically soluble in polar solvents (water, DMSO, methanol) but may precipitate in PBS at high concentrations. Pre-dissolve in DMSO for stock solutions.

- Stability : Store at –20°C in desiccated conditions. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for aromatic absorption). Avoid prolonged exposure to light or basic pH (>8), which may hydrolyze the dihydrofuran ring .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the amine group and chlorine substituent, predicting sites for electrophilic attack. For instance:

Q. What analytical techniques are optimal for resolving contradictions in biological activity data (e.g., inconsistent IC50 values)?

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target interactions.

- Surface Plasmon Resonance (SPR) : Use gold electrode arrays (e.g., TFGAs) to quantify binding kinetics in real time.

- Control Experiments : Test for off-target effects via competitive assays with structurally related inhibitors. Ensure buffer conditions (e.g., 10× PBS, pH 7.4) are consistent across assays to avoid false negatives .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variation Points : Modify the methyl group at C6 (e.g., replace with CF or ethyl) or the chlorine at C5 (e.g., bromine or methoxy).

- Assays : Test derivatives in vitro for enzyme inhibition (e.g., kinase or protease assays) and in cell-based models (e.g., cytotoxicity in HEK293 or HeLa cells).

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends. Reference analogs like 5-methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride for benchmarking .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to refine reaction parameters (temperature, solvent ratio) for maximum yield.

- Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like PubChem to facilitate cross-lab validation .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, including proper waste disposal and PPE protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.